N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVJEOYGGUMVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide typically involves the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidine ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the thiazolidine ring in the presence of a Lewis acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group is added by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Structure and Composition
The molecular formula for N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide is , with a molecular weight of approximately 366.45 g/mol. The compound features a thiazolidine ring with sulfonamide and fluorobenzene substituents, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing sulfonamide moieties often exhibit significant antimicrobial properties. The thiazolidine derivative structure enhances the bioactivity against various bacterial strains. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial enzyme activity, leading to effective treatment options for infections caused by resistant strains.
Anti-inflammatory Properties
The incorporation of the thiazolidine ring has been linked to anti-inflammatory effects. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in vitro and in vivo. This could pave the way for developing new anti-inflammatory drugs.
Cellular Studies
In cellular models, this compound has been tested for its effects on cell proliferation and apoptosis. Preliminary results suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value determined at 25 µM after 48 hours of exposure. This suggests potential for development into a therapeutic agent targeting breast cancer.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Moieties
Fluorinated Benzenesulfonamides
- N-[4-(3-chloro-4-cyclopropoxyphenyl)pyrimidine-6-yl]-4-fluorobenzene-1-sulfonamide (Compound 63): Structure: Fluorine at the para position of the benzene sulfonamide. Activity: 98% inhibition of KMO at 10 µM, demonstrating enhanced potency compared to non-fluorinated analogs . Key Difference: Replaces the thiazolidin-2-yl group with a pyrimidine ring, emphasizing the role of fluorine in boosting activity .
Thiazolidin-2-yl Derivatives
- ZINC26710739 (N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[3,2-e]pyrimidin-4-amine): Structure: Combines thiazolidin-2-yl with a thienopyrimidine core. Activity: IC₅₀ of 0.8 µM against Entamoeba histolytica PLK (EhPLK), indicating strong binding affinity . Key Difference: The thienopyrimidine scaffold replaces the sulfonamide group, altering target specificity .
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide :
Role of Fluorine
- Enhanced Potency: Fluorination at the para position (e.g., Compound 63) correlates with near-complete enzyme inhibition (98% vs. 73% for non-fluorinated analogs) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
Thiazolidin-2-yl vs. Alternative Heterocycles
- Thiazolidin-2-yl : Provides a planar, electron-deficient region for π-π stacking in enzyme active sites (e.g., EhPLK inhibition in ZINC26710739) .
- Pyrimidine or Triazole Replacements : May improve solubility but reduce rigidity, as seen in 1,2,4-triazole derivatives .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure features a thiazolidine ring and a sulfonamide group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide. Its molecular formula is C16H16FNO3S, with a molecular weight of 335.37 g/mol. The presence of the fluorine atom and the sulfonamide group are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16FNO3S |
| Molecular Weight | 335.37 g/mol |
| IUPAC Name | N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The thiazolidine ring can bind to active sites on enzymes, potentially inhibiting their activity and modulating various cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors that regulate cellular responses.
Biological Activity and Therapeutic Potential
Research has indicated that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of thiazolidine compounds can inhibit glycolysis in cancer cells, particularly in aggressive cancers like glioblastoma multiforme (GBM). The inhibition of glycolytic enzymes leads to reduced energy production in cancer cells, thereby limiting their growth.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase.
Anti-inflammatory Effects
Compounds containing thiazolidine rings have been studied for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Inhibition of Glycolysis in GBM Cells:
A study demonstrated that fluorinated derivatives of 2-deoxy-D-glucose effectively inhibited hexokinase activity in GBM cells. This suggests that similar modifications in the structure of this compound could enhance its anticancer activity by targeting metabolic pathways . -
Antimicrobial Activity:
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial effects against various pathogens. The incorporation of the thiazolidine structure may further enhance these properties through improved binding affinity to bacterial targets . -
Anti-inflammatory Studies:
A study on thiazolidine derivatives showed promising results in reducing inflammation markers in vitro. This indicates potential applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
